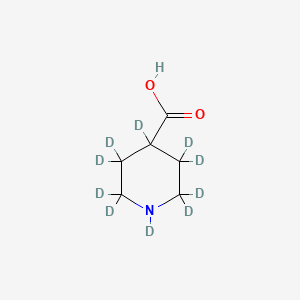
Isonipecotic Acid-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonipecotic Acid-d10, also known as 4-Piperidinecarboxylic-d10 Acid, is a deuterated form of isonipecotic acid. It is a heterocyclic compound that acts as a GABA A receptor partial agonist. The compound consists of a piperidine ring with a carboxylic acid moiety in the iso position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isonipecotic Acid-d10 can be synthesized through various methods. One common approach involves the catalytic reduction of isonicotinic acid in a membrane electrolyzer on a copper cathode activated with Raney nickel in an alkaline medium . Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .
Analyse Chemischer Reaktionen
Types of Reactions
Isonipecotic Acid-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert isonipecotic acid into its corresponding alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of isonipecotic acid, such as alcohols, esters, and amides.
Wissenschaftliche Forschungsanwendungen
Isonipecotic Acid-d10 has a wide range of scientific research applications, including:
Wirkmechanismus
Isonipecotic Acid-d10 exerts its effects by acting as a partial agonist at the GABA A receptor. This interaction modulates the receptor’s activity, leading to changes in neurotransmission. The compound’s mechanism of action involves binding to the receptor and inducing conformational changes that enhance or inhibit its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonipecotic Acid: The non-deuterated form of Isonipecotic Acid-d10, also acts as a GABA A receptor partial agonist.
Hexahydroisonicotinic Acid: Another similar compound with a piperidine ring and carboxylic acid moiety.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms provide enhanced stability and allow for precise tracking in various studies .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
1,2,2,3,3,4,5,5,6,6-decadeuteriopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D/hD |
InChI-Schlüssel |
SRJOCJYGOFTFLH-WTYKGUOMSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CNCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















